molecular formula C10H17N3O2 B15302174 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B15302174
M. Wt: 211.26 g/mol
InChI Key: SCNSZHLAFBGOFX-UHFFFAOYSA-N
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Description

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as isopentylamine, methyl isocyanate, and cyanoacetic acid.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with simplified structures.

    Substitution Products: Substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways to exert its effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione: Lacks the isopentyl group.

    3-Isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione: Lacks the amino group.

    5-Amino-3-isopentylpyrimidine-2,4(1h,3h)-dione: Lacks the methyl group.

Uniqueness

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the isopentyl and amino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-amino-1-methyl-3-(3-methylbutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H17N3O2/c1-7(2)4-5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3

InChI Key

SCNSZHLAFBGOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C(=CN(C1=O)C)N

Origin of Product

United States

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